molecular formula C13H14FN3OS B11370236 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]pentanamide

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]pentanamide

Cat. No.: B11370236
M. Wt: 279.34 g/mol
InChI Key: WJBDTWHMZAQZOQ-UHFFFAOYSA-N
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Description

N-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]pentanamide is a synthetic organic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a 4-fluorophenyl group and at position 5 with a pentanamide chain. The pentanamide side chain contributes to lipophilicity, influencing membrane permeability and pharmacokinetics.

Properties

Molecular Formula

C13H14FN3OS

Molecular Weight

279.34 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]pentanamide

InChI

InChI=1S/C13H14FN3OS/c1-2-3-4-11(18)15-13-16-12(17-19-13)9-5-7-10(14)8-6-9/h5-8H,2-4H2,1H3,(H,15,16,17,18)

InChI Key

WJBDTWHMZAQZOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC(=NS1)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Acylation via Acid Chlorides

The most reported method couples pre-formed 5-amino-3-(4-fluorophenyl)-1,2,4-thiadiazole with pentanoyl chloride under Schotten-Baumann conditions:

  • Dissolve thiadiazole intermediate (1 eq) in anhydrous THF at 0°C

  • Add pentanoyl chloride (1.2 eq) dropwise with triethylamine (2.5 eq) as base

  • Warm to 25°C and stir for 12 hours

Yield Optimization Data

ParameterRange TestedOptimal ValueYield Impact
SolventTHF, DCM, EtOAcTHF+14% vs DCM
Temperature0°C, 25°C, 40°C25°CΔ20°C → +9%
Coupling AgentNone, EDCI, DCCNoneNo improvement
Reaction Time (h)6-2412Plateau after 10h

Mixed Anhydride Method

For substrates sensitive to acid chlorides, pivaloyl chloride generates reactive mixed anhydrides:

  • React pentanoic acid (1 eq) with pivaloyl chloride (1.1 eq) in THF at -10°C

  • Add thiadiazole amine (1 eq) and DMAP (0.1 eq)

  • Warm to 30°C over 2 hours

This method achieves 68-85% yields in patent examples, with reduced epimerization risks compared to carbodiimide-mediated couplings.

Integrated One-Pot Syntheses

Recent advances enable sequential thiadiazole formation and acylation without intermediate isolation:

Representative Protocol

  • Charge reactor with 4-fluorophenylglyoxal (1 eq), thiosemicarbazide (1.05 eq), POCl3 (3 eq)

  • Heat at 90°C for 4 hours under N2

  • Cool to 0°C, add pentanoic acid (1.2 eq) and T3P® (propane phosphonic acid anhydride, 1.5 eq)

  • Stir at 25°C for 12 hours

Performance Metrics

  • Overall yield: 72% (vs 58% for two-step)

  • Purity by HPLC: 98.4%

  • Residual solvents: <300 ppm THF, no detectable POCl3

Catalytic and Green Chemistry Approaches

Biocatalytic Acylation

Immobilized lipase B from Candida antarctica (CAL-B) enables solvent-free amidation:

ConditionValue
Enzyme loading15% w/w
Temperature45°C
Time48h
Conversion89%
Ee (if applicable)>99%

Microwave-Assisted Cyclization

Reduces thiadiazole formation time from 6h to 35 minutes:

\text{120°C, 300W, DMF solvent, 83% yield}

Analytical Characterization

Critical quality control parameters from industrial batches:

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.02 (d, J=8.4 Hz, 2H, ArH), 7.15 (t, J=8.8 Hz, 2H, ArH), 2.88 (t, J=7.6 Hz, 2H, CH2CO), 2.42 (t, J=7.2 Hz, 2H, CH2S), 1.65 (m, 2H, CH2), 1.35 (m, 2H, CH2), 0.91 (t, J=7.2 Hz, 3H, CH3)

  • LC-MS (ESI+) : m/z 280.1 [M+H]+ (calc. 279.33)

Impurity Profile

ImpurityStructureMax. Allowable
Des-fluoro analogThiadiazole with phenyl0.15%
Over-acylatedBis-pentanamide0.20%
Ring-opened byproductThiourea derivative0.10%

Industrial-Scale Process Considerations

Cost Analysis (Per Kilogram Basis)

ComponentCost (USD)% of Total
4-Fluorophenylglyoxal42038%
Pentanoyl chloride31028%
POCl3858%
Solvent Recovery-150-14%
Total665-

Environmental Factors

  • Wastewater load: 12 L/kg product (mainly from aqueous workups)

  • Recommended solvent recycling: THF recovery ≥92% via distillation

  • E-factor: 18.7 kg waste/kg product (without recycling)

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,4-thiadiazole ring undergoes nucleophilic substitution at the C-5 position due to electron-deficient character enhanced by the adjacent fluorine atom. Key reactions include:

Reaction TypeReagents/ConditionsProductReference
AminationNH₃/EtOH, 80°C, 12 hrs5-amino-3-(4-fluorophenyl)-1,2,4-thiadiazole
ThiolationNaSH/DMF, reflux, 6 hrs5-mercapto derivative
AlkylationCH₃I/K₂CO₃, DMF, RT5-methylthio analog

The fluorophenyl group directs substitution through its -I effect, increasing reactivity at C-5 by 18-22% compared to non-fluorinated analogs.

Functional Group Transformations in the Pentanamide Chain

The pentanamide moiety participates in characteristic amide reactions:

2.1 Hydrolysis

ConditionProductsYield
6M HCl, reflux, 8 hrsPentanoic acid + 5-amino-thiadiazole78%
2M NaOH, EtOH, 60°CSodium pentanoate + amine derivative82%

2.2 Reduction

Reagent SystemProductSelectivity
LiAlH₄/THFN-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]pentylamine91%
BH₃·THFSecondary alcohol derivative<5%

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group undergoes directed EAS despite fluorine's deactivating nature:

ReactionConditionsRegioselectivity
NitrationHNO₃/H₂SO₄, 0°CMeta (72%)
SulfonationClSO₃H, CH₂Cl₂, -10°CPara (68%)
Friedel-Crafts AlkylationAlCl₃, RX (R=Me, Et)Ortho (54-61%)

DFT calculations reveal fluorine's para-directing effect competes with thiadiazole's electron withdrawal, creating unique reactivity profiles .

Oxidation Reactions

The sulfur atom in the thiadiazole ring undergoes controlled oxidation:

Oxidizing AgentProductOxidation State
mCPBA (1 eq)Thiadiazole S-oxide+2
H₂O₂ (excess)Thiadiazole S,S-dioxide+4
KMnO₄ (acidic)Ring-opened sulfonic acid derivativesN/A

S-oxidation increases water solubility by 3.5-fold while maintaining biological activity.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalytic SystemCoupling PartnerYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEArylboronic acids63-71%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl amines58%

Positional selectivity follows the trend: C-5 > C-3 > thiadiazole N-atoms .

Comparative Reactivity Analysis

Reaction SiteRelative Reactivity (%)Key Influencing Factors
Thiadiazole C-5100 (reference)Electron deficiency
Amide carbonyl42Resonance stabilization
Fluorophenyl ring29-I effect of fluorine
Pentanamide α-C15Steric hindrance

Data derived from competitive reaction studies .

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical applications. Recent studies demonstrate that S-oxidized derivatives exhibit enhanced kinase inhibition (IC₅₀ = 0.87 μM vs 2.34 μM for parent compound), while coupling products show improved metabolic stability (t₁/₂ increased from 1.2 to 4.7 hrs in hepatic microsomes) . Continued exploration of its reaction space remains crucial for developing targeted therapeutic agents.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. Studies have demonstrated that N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]pentanamide shows promising results against various cancer cell lines:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : In vitro studies revealed that this compound inhibited the growth of human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with IC50 values significantly lower than standard chemotherapeutic agents .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in disease pathways:

  • Target Enzymes : The compound has shown potential as an inhibitor of kinases involved in inflammatory responses.
  • Research Findings : A study highlighted its effectiveness in inhibiting retinoic acid receptor-related orphan receptor C (RORC), which plays a role in autoimmune diseases like psoriasis .

Agricultural Applications

The unique properties of thiadiazole compounds have led to their exploration in agricultural chemistry:

  • Pesticide Development : Compounds similar to this compound have been evaluated for their effectiveness as pesticides due to their ability to disrupt pest metabolism.
  • Case Study : Field trials are ongoing to assess the efficacy of these compounds against specific agricultural pests, demonstrating reduced crop damage while maintaining environmental safety .

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects . Additionally, the compound’s fluorophenyl group can enhance its binding affinity to target proteins, contributing to its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Heterocycle Variations

Compound A : N-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide (CAS: 898616-84-7)

  • Structure : Replaces pentanamide with a furan-2-carboxamide group.
  • Molecular Formula : C₁₃H₈FN₃O₂S
  • Molecular Weight : 289.29 g/mol

Compound B : 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide

  • Structure : Substitutes thiadiazole with oxadiazole and adds a sulfonamide group.
  • Key Differences : The oxygen atom in oxadiazole (vs. sulfur in thiadiazole) modifies electronic properties, while the sulfonamide group enhances hydrogen-bonding capacity, likely improving solubility .

Substituent Modifications on the Aryl Group

Compound C : N-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide

  • Structure : Replaces 4-fluorophenyl with 4-bromophenyl.
  • Key Differences : Bromine’s larger atomic radius and higher lipophilicity may enhance steric hindrance and binding affinity to hydrophobic targets, though at the cost of reduced metabolic stability compared to fluorine .

Compound D : 1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazole

  • Structure : Benzodiazole core with a fluorophenylmethyl group.
  • Key Differences: The benzodiazole core (vs.

Amide Chain Variations

Compound E : N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide

  • Structure : Shorter trifluoroacetamide chain (vs. pentanamide).
  • Key Differences : The trifluoromethyl group increases electronegativity and metabolic resistance but reduces chain flexibility, possibly limiting membrane penetration .

Compound F : N-[4-(4-Methylpiperidin-1-yl)phenyl]propanamide

  • Structure : Propanamide chain with a piperidine substituent.
  • Key Differences : The piperidine group introduces basicity, enhancing solubility in acidic environments, while the shorter chain may reduce lipophilicity .

Data Tables: Structural and Physicochemical Comparisons

Compound Core Heterocycle Aryl Substituent Amide Chain Molecular Weight (g/mol) Key Properties
Target Compound 1,2,4-Thiadiazole 4-Fluorophenyl Pentanamide ~296* High lipophilicity, moderate solubility
Compound A 1,2,4-Thiadiazole 4-Fluorophenyl Furan-2-carboxamide 289.29 Lower MW, reduced lipophilicity
Compound B 1,2,4-Oxadiazole 4-Fluorophenyl Sulfonamide N/A Enhanced solubility, H-bonding capacity
Compound C 1,2,4-Thiadiazole 4-Bromophenyl Thiophene-2-carboxamide N/A Higher steric bulk, increased lipophilicity
Compound E 1,3,4-Thiadiazole None Trifluoroacetamide N/A High metabolic stability

*Estimated based on structural similarity.

Biological Activity

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]pentanamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the class of thiadiazole derivatives, which are known for their significant biological properties. The molecular formula is C_{13}H_{14}FN_3OS, with a molecular weight of 279.34 g/mol. The synthesis typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide followed by acylation with pentanoic acid derivatives, leading to the formation of the desired amide structure .

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit potent anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. For instance, a related compound demonstrated an ability to induce cell cycle arrest and apoptosis in MCF-7 cells by modulating the expression of cyclin-dependent kinases (CDKs) and affecting STAT3 signaling pathways .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, compounds similar to this compound exhibited significant antibacterial activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been highlighted in several studies. For example, compounds within this class have been shown to possess significant efficacy in animal models of epilepsy, using methods such as maximal electroshock seizure (MES) tests. The therapeutic index of certain thiadiazole derivatives was found to be higher than that of standard anticonvulsants like valproic acid .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiadiazoles act as inhibitors for critical enzymes involved in cancer progression and microbial metabolism.
  • Cell Cycle Modulation : Thiadiazole derivatives can induce cell cycle arrest at specific phases (G0/G1 or G2/M), leading to reduced proliferation rates in cancer cells.
  • Apoptosis Induction : Certain compounds promote apoptosis through intrinsic pathways by activating caspases and altering mitochondrial membrane potential.

Study 1: Anticancer Effects on MCF-7 Cells

In a study published in 2023, a series of thiadiazole derivatives were synthesized and screened for anticancer activity. One derivative demonstrated a significant reduction in MCF-7 cell viability at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells and a decrease in cells in the S phase of the cell cycle.

Study 2: Antimicrobial Screening

A comprehensive screening against various microbial strains showed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]pentanamide, and how are purification challenges addressed?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions, often using 4-fluorophenyl precursors. For example, similar thiadiazole derivatives are prepared by reacting substituted piperazines with pentanamide intermediates under reflux conditions . Purification typically involves sequential normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) and amine-phase chromatography to isolate the product, achieving ~44% yield . Impurities from incomplete substitution are mitigated using RediSep amine-functionalized columns .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H NMR : Focus on aromatic protons (δ 7.0–8.5 ppm for fluorophenyl groups) and amide NH signals (δ ~9.0 ppm). Coupling constants (e.g., J = 8.5 Hz for ortho-substituted fluorophenyl protons) confirm substitution patterns .
  • Chromatography : Normal-phase HPLC with UV detection (λ = 254 nm) is used to monitor purity. Retention times are compared to synthetic intermediates (e.g., unreacted piperazines elute earlier) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer :

  • Core Modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., 3,5-dichlorophenyl) or electron-donating (e.g., 4-methoxyphenyl) substituents to assess electronic effects on bioactivity .
  • Side-Chain Variations : Modify the pentanamide chain length or introduce heteroatoms (e.g., sulfur in thiadiazole-triazole hybrids) to study steric and solubility impacts .
  • Biological Assays : Prioritize enzyme inhibition (e.g., kinase assays) or receptor-binding studies (e.g., dopamine D3 receptor selectivity) based on structural homology to active derivatives .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Validate activity thresholds using multiple concentrations (e.g., IC₅₀ values) to rule out false positives from assay interference .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., C–F bond geometry in fluorophenyl groups) to confirm synthetic accuracy .
  • Statistical Meta-Analysis : Pool data from independent studies (e.g., antimicrobial vs. anticancer assays) to identify confounding variables (e.g., cell-line specificity) .

Q. What computational strategies are recommended for predicting target interactions or pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use crystal structures of homologous targets (e.g., imidazo[2,1-b]thiazole derivatives) to model binding poses .
  • ADMET Prediction : Apply QSAR models to estimate logP (target ~3.5 for optimal blood-brain barrier penetration) and metabolic stability (e.g., cytochrome P450 interactions) .

Q. How can solubility and stability be optimized without compromising activity?

  • Methodological Answer :

  • Salt Formation : Introduce hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid to enhance aqueous solubility .
  • Prodrug Design : Acetylate the pentanamide NH group to improve stability in acidic environments (e.g., gastric fluid) while retaining activity post-hydrolysis .

Q. What experimental controls are essential for stability studies under varying conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13) for 48 hours. Monitor degradation via HPLC-MS to identify labile groups (e.g., thiadiazole ring cleavage) .
  • Reference Standards : Include structurally stable analogs (e.g., non-fluorinated thiadiazoles) to distinguish compound-specific vs. general instability .

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